2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a useful research compound. Its molecular formula is C10H8N4S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit discoidin domain receptor 1 (ddr1) , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation .
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
For instance, inhibition of DDR1 by similar compounds can affect multiple cellular processes, including cell adhesion and migration, extracellular matrix remodeling, and response to injury .
Result of Action
The inhibition of ddr1 by similar compounds can lead to decreased cell proliferation and migration, potentially contributing to their anticancer effects .
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the regulation of ceramide production . By inhibiting nSMase2, this compound can modulate the levels of ceramide, a lipid molecule that plays a key role in cell signaling and apoptosis. Additionally, this compound interacts with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression . The interaction with DDR1 leads to the inhibition of its kinase activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways . Specifically, the compound affects the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are critical for cell growth and survival. Furthermore, this compound influences gene expression by altering the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of nSMase2, thereby inhibiting its enzymatic activity and reducing ceramide production . Additionally, it binds to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation . These binding interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDCNPPDLAJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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